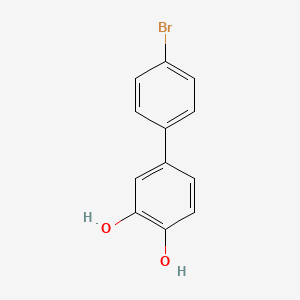
4'-Bromo-(1,1'-biphenyl)-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-(1,1’-biphenyl)-3,4-diol is an organic compound with the molecular formula C12H9BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and hydroxyl groups are present at the 3 and 4 positions of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-(1,1’-biphenyl)-3,4-diol typically involves the bromination of 1,1’-biphenyl followed by hydroxylation. One common method is:
Bromination: 1,1’-Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4’ position.
Hydroxylation: The brominated biphenyl is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for 4’-Bromo-(1,1’-biphenyl)-3,4-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-(1,1’-biphenyl)-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of biphenyl-3,4-quinone.
Reduction: Formation of 1,1’-biphenyl-3,4-diol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-(1,1’-biphenyl)-3,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’-Bromo-(1,1’-biphenyl)-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxybiphenyl:
4-Bromo-4’-hydroxybiphenyl: Has only one hydroxyl group, leading to different chemical properties and applications.
Uniqueness
4’-Bromo-(1,1’-biphenyl)-3,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
70066-68-1 |
|---|---|
Molekularformel |
C12H9BrO2 |
Molekulargewicht |
265.10 g/mol |
IUPAC-Name |
4-(4-bromophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H9BrO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H |
InChI-Schlüssel |
BFZIKLDKVCLONH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


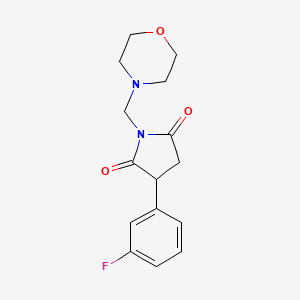

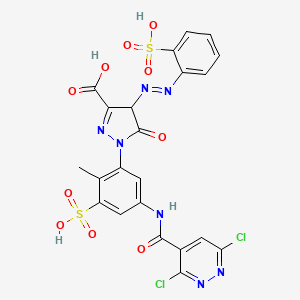
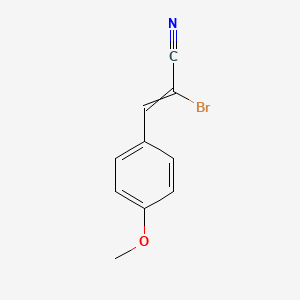
![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
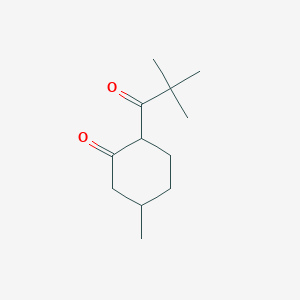

![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
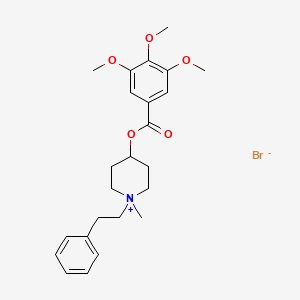

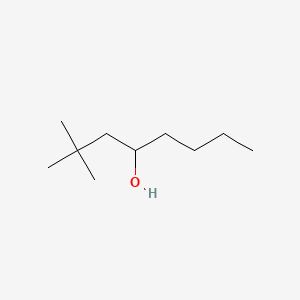
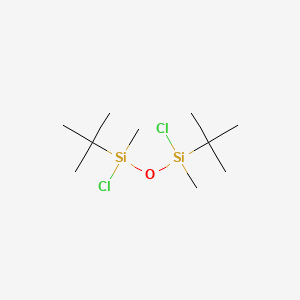
phosphanium chloride](/img/structure/B14463232.png)

